1-Ethyl-3-methyl-1H-imidazol-3-ium L-threoninate
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Overview
Description
1-Ethyl-3-methyl-1H-imidazol-3-ium L-threoninate is an ionic liquid that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is part of the imidazolium family, which is known for its stability, low volatility, and high ionic conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-methyl-1H-imidazol-3-ium L-threoninate can be synthesized through a multi-step process:
Preparation of 3-methylimidazole: This is typically achieved by reacting 1-methylimidazole with a methylating agent.
Alkylation: The 3-methylimidazole is then reacted with ethyl iodide to form 1-ethyl-3-methylimidazole.
Ion Exchange: Finally, 1-ethyl-3-methylimidazole is reacted with L-threonine in the presence of a suitable base to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 3-methylimidazole and ethyl iodide are reacted in industrial reactors.
Purification: The resulting 1-ethyl-3-methylimidazole is purified through distillation or recrystallization.
Final Reaction: The purified compound is then reacted with L-threonine under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-1H-imidazol-3-ium L-threoninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolium ring can be modified
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated compounds or alkylating agents under basic or neutral conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can introduce various functional groups onto the imidazolium ring .
Scientific Research Applications
1-Ethyl-3-methyl-1H-imidazol-3-ium L-threoninate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and stability.
Biology: Employed in enzyme stabilization and protein folding studies.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as batteries and capacitors, due to its high ionic conductivity
Mechanism of Action
The mechanism by which 1-ethyl-3-methyl-1H-imidazol-3-ium L-threoninate exerts its effects involves:
Molecular Targets: The imidazolium cation interacts with various molecular targets, including enzymes and cell membranes.
Pathways: It can modulate biochemical pathways by stabilizing or destabilizing specific proteins or enzymes, thereby affecting their activity
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium iodide
Uniqueness
1-Ethyl-3-methyl-1H-imidazol-3-ium L-threoninate stands out due to its incorporation of the L-threoninate anion, which imparts unique properties such as enhanced biocompatibility and specific interactions with biological molecules .
Properties
Molecular Formula |
C10H19N3O3 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanoate;1-ethyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C6H11N2.C4H9NO3/c1-3-8-5-4-7(2)6-8;1-2(6)3(5)4(7)8/h4-6H,3H2,1-2H3;2-3,6H,5H2,1H3,(H,7,8)/q+1;/p-1/t;2-,3+/m.1/s1 |
InChI Key |
MWRHCIMYGVNLMY-RCROYASPSA-M |
Isomeric SMILES |
CCN1C=C[N+](=C1)C.C[C@H]([C@@H](C(=O)[O-])N)O |
Canonical SMILES |
CCN1C=C[N+](=C1)C.CC(C(C(=O)[O-])N)O |
Origin of Product |
United States |
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